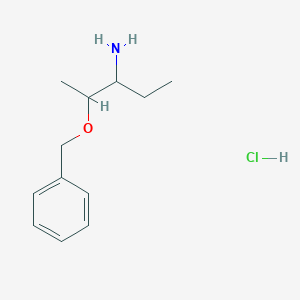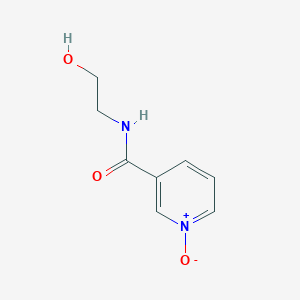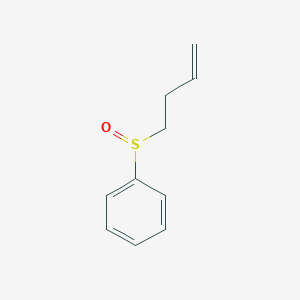
Benzene, (3-butenylsulfinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (3-butenylsulfinyl)- is an organic compound that features a benzene ring substituted with a 3-butenylsulfinyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring reacts with an electrophile to form a substituted benzene derivative . Common reagents used in these reactions include sulfur-containing compounds and butenyl halides under controlled conditions.
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (3-butenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, (3-butenylsulfinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzene, (3-butenylsulfinyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include the formation of reactive intermediates that can further react to form stable products .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (3-butenyl)-: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Benzene, (3-butenylsulfonyl)-: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical properties and reactivity
Uniqueness
Benzene, (3-butenylsulfinyl)- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
102201-76-3 |
|---|---|
Fórmula molecular |
C10H12OS |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
but-3-enylsulfinylbenzene |
InChI |
InChI=1S/C10H12OS/c1-2-3-9-12(11)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |
Clave InChI |
ZMYLJZXLHPOVJV-UHFFFAOYSA-N |
SMILES canónico |
C=CCCS(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


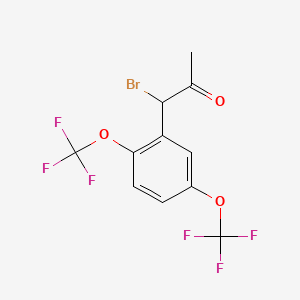
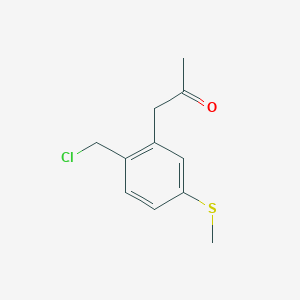

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
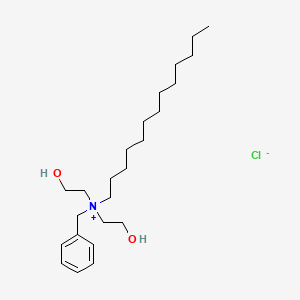
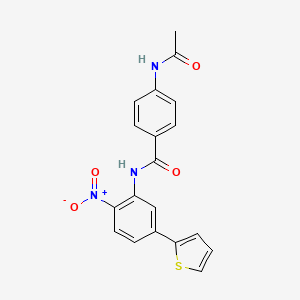
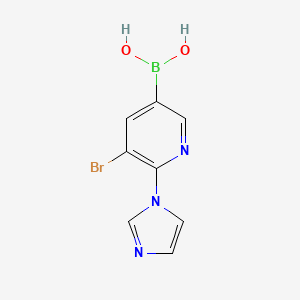
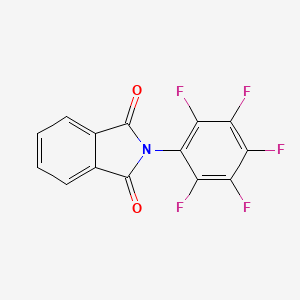
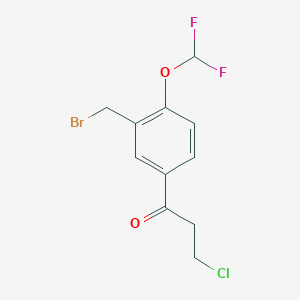
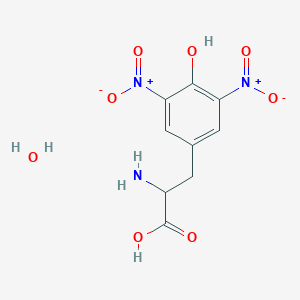
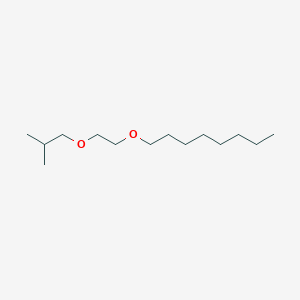
![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)
